Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride

Overview

Description

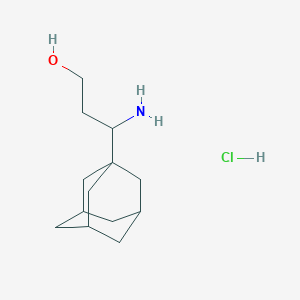

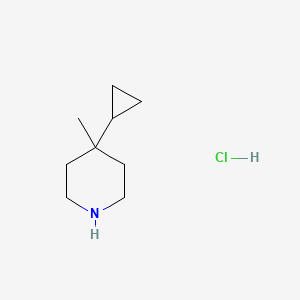

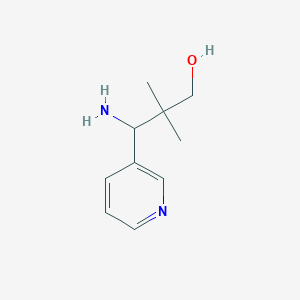

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is a chemical compound with the CAS Number: 1803592-74-6 . It has a molecular weight of 229.65 . The IUPAC name for this compound is ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride .

Molecular Structure Analysis

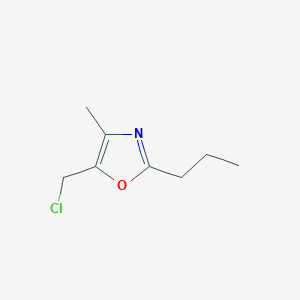

The Inchi Code for Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications

Pharmacology

In pharmacology, this compound is valued for its potential as a building block in the synthesis of more complex molecules. It could be used to develop novel pharmaceuticals due to its unique structure, which includes a cyclopropyl group that can impart significant biological activity . Its difluorinated moiety may also enhance metabolic stability, making it a candidate for drug development projects.

Organic Synthesis

Organic chemists might employ Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride as a precursor for synthesizing new organic compounds. Its amino group can act as a nucleophile in various reactions, while the difluoropropanoate moiety can be involved in substitution reactions to create a wide range of derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound’s ability to serve as an intermediate in the synthesis of potential therapeutic agents is of particular interest. It could be used to create small molecule drugs that target specific proteins or enzymes within the body, contributing to the treatment of diseases .

Biochemistry

Biochemists might explore the use of this compound in studying enzyme-substrate interactions, particularly those involving aminotransferases. The compound’s structure allows it to mimic certain amino acids or peptides, which could be useful in probing biochemical pathways .

Chemical Engineering

From a chemical engineering perspective, the compound could be important in the design of processes for the large-scale synthesis of pharmaceuticals. Its stability and reactivity need to be understood to optimize conditions for its handling and transformation into desired products .

Materials Science

Lastly, in materials science, researchers could investigate the compound’s role in creating new polymeric materials. The presence of functional groups like amino and difluoropropanoate might allow for cross-linking reactions, leading to the development of novel materials with unique properties .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFSDKLJZQVOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1CC1)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)

![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)